3-Ethoxy-2-phenyl-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88279-19-0 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-ethoxy-2-phenylindazole |
InChI |
InChI=1S/C15H14N2O/c1-2-18-15-13-10-6-7-11-14(13)16-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
TYSXRYLXTCZLON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC=CC2=NN1C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2h Indazole Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural analysis of organic compounds in solution. For 2H-indazole derivatives, NMR is indispensable for establishing the correct isomeric form and for the precise assignment of all proton and carbon signals.
The distinction between 1H- and 2H-indazole tautomers is a critical first step in the structural elucidation process. The chemical shifts observed in both ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern on the indazole core. thieme-connect.deaustinpublishinggroup.com
In the case of 2-substituted indazoles, the proton on the pyrazole (B372694) ring is absent, leading to a distinct downfield shift of the C3-proton in the ¹H NMR spectrum. However, for 3-substituted-2-phenyl-2H-indazoles like the title compound, the most significant diagnostic signals are those of the indazole ring protons and the phenyl group protons. For instance, in the related compound, 2,3-diphenyl-2H-indazole, the indazole protons appear as multiplets in the aromatic region, typically between δ 7.15 and 7.81 ppm. rsc.org
¹³C NMR spectroscopy is particularly decisive in assigning the 2H-indazole structure. A key diagnostic feature is the chemical shift of the C3 carbon. For 2-substituted-2H-indazoles, the C3 carbon signal typically appears in the range of δ 123–124 ppm. thieme-connect.de This is significantly different from the C3 chemical shift in 1H-indazoles, which resonates further downfield at approximately δ 132–133 ppm. thieme-connect.de For example, the ¹³C NMR spectrum of 2,3-diphenyl-2H-indazole shows the C3 signal within a multiplet at δ 128.3 ppm, alongside other aromatic carbons. rsc.org The presence of the ethoxy group at the C3 position in 3-Ethoxy-2-phenyl-2H-indazole would further influence the chemical shift of this carbon, likely shifting it further downfield due to the electron-donating effect of the oxygen atom.
Nitrogen NMR (¹⁴N and ¹⁵N) can also be employed to distinguish between indazole isomers. thieme-connect.de The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. In 2H-indazoles, the two nitrogen atoms are in a more symmetrical environment compared to 1H-indazoles, leading to characteristic differences in their NMR signals. thieme-connect.de
A representative, though not specific, data set for a related compound, 2-(3-methoxyphenyl)-2H-indazole, is presented below to illustrate typical chemical shifts.
| ¹H NMR (500 MHz, CDCl₃) δ | ¹³C NMR (125 MHz, CDCl₃) δ |
| 8.32 (s, 1H) | 160.6 |
| 7.79-7.77 (m, 1H) | 149.7 |
| 7.66-7.64 (m, 1H) | 141.7 |
| 7.50-7.49 (m, 1H) | 130.3 |
| 7.39-7.28 (m, 3H) | 126.9 |
| 7.09-7.06 (m, 1H) | 122.8 |
| 6.90-6.88 (m, 1H) | 122.5 |
| 3.84 (s, 3H) | 120.6, 120.5, 117.9, 113.9, 112.9, 106.8, 55.6 |
| Data for 2-(3-methoxyphenyl)-2H-indazole rsc.org |
Beyond simple 1D NMR, advanced 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals. For This compound , these experiments would reveal correlations between the ethoxy protons and the C3 carbon, as well as correlations between the phenyl protons and their corresponding carbons.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. For instance, NOESY can reveal the relative orientation of the phenyl group at the N2 position with respect to the indazole ring system. austinpublishinggroup.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula. rsc.org
For This compound , the expected molecular formula is C₁₅H₁₄N₂O. HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a prominent [M+H]⁺ ion. The measured mass of this ion would be compared to the calculated theoretical mass to confirm the molecular formula. For example, the HRMS data for the related 2,3-diphenyl-2H-indazole (C₁₉H₁₄N₂) showed a calculated [M+H]⁺ of 271.1235 and a found value of 271.1277, confirming its composition. rsc.org
| Compound | Molecular Formula | Ion | Calculated Mass | Found Mass |
| 2,3-diphenyl-2H-indazole | C₁₉H₁₄N₂ | [M+H]⁺ | 271.1235 | 271.1277 |
| 2-(3-chloro-4-fluorophenyl)-3-phenyl-2H-indazole | C₁₉H₁₂ClFN₂ | [M+H]⁺ | 323.0746 | 323.0742 |
| Illustrative HRMS data for related 2H-indazole derivatives. rsc.orgresearchgate.net |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled level of detail regarding the solid-state structure of a molecule. rsc.org This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. researchgate.net
For This compound , a single-crystal X-ray diffraction analysis would unequivocally confirm the 2H-indazole tautomeric form and the substitution pattern. It would also reveal the planarity of the indazole ring system and the torsion angles associated with the phenyl and ethoxy substituents. Such studies on related 2H-dibenzo[e,g]indazoles have revealed the importance of intermolecular hydrogen bonding and π-π stacking interactions in the crystal packing. researchgate.net
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |
| Space Group | The specific symmetry group of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Typical parameters obtained from an X-ray crystallography study. |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. acgpubs.org
For This compound , the IR spectrum would be expected to show characteristic absorption bands for the C-O stretching of the ethoxy group, the C=N and C=C stretching vibrations of the aromatic rings, and the C-H stretching and bending modes of the aromatic and aliphatic protons. The absence of a broad N-H stretching band would further support the 2H-indazole structure over its 1H-tautomer. thieme-connect.de
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch | 1650 - 1550 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Ether) | 1260 - 1000 |
| General expected IR absorption regions for this compound. |
Photophysical Spectroscopy for Optical Properties of 2H-Indazole Derivatives (e.g., Absorption and Emission)
Photophysical spectroscopy, encompassing UV-Vis absorption and fluorescence emission spectroscopy, provides valuable information about the electronic transitions and optical properties of a molecule. The absorption and emission characteristics of 2H-indazole derivatives are influenced by the nature and position of substituents on the heterocyclic core.
Generally, 2-alkyl-2H-indazoles exhibit a characteristic broad absorption band ranging from approximately 275 nm to 300 nm, with a log ε of about 4.2. thieme-connect.de The introduction of a phenyl group at the N2 position and an ethoxy group at the C3 position would be expected to modulate the electronic structure and thus shift the absorption and emission maxima. A study on the visible-light-induced reaction of 2-phenyl-2H-indazole noted irradiation with a 450-455 nm LED, suggesting that the molecule or a reaction intermediate absorbs in the visible region. rsc.org
Fluorescence spectroscopy can reveal information about the excited state properties of This compound . The emission wavelength, quantum yield, and fluorescence lifetime are all sensitive parameters that characterize the de-excitation pathways of the molecule.
Structure Activity Relationship Sar Studies of 2h Indazole Derivatives
Impact of Substituent Position and Electronic Properties on Biological Potency
The biological potency of 2H-indazole derivatives is highly dependent on the nature and position of substituents on both the indazole core and its appended moieties. nih.gov The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the pharmacological activity.
Research into the antiprotozoal activity of 2-phenyl-2H-indazole derivatives has consistently shown that the presence of electron-withdrawing groups on the N2-phenyl ring is advantageous. researchgate.netnih.govnih.gov For instance, derivatives featuring 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the N2-position have demonstrated high potency against protozoans like E. histolytica, G. intestinalis, and T. vaginalis. nih.gov This suggests that reducing the electron density of the phenyl ring enhances the interaction with the biological target.
The position of substituents on the fused benzene ring of the indazole scaffold is also critical. Modifications at the C6 and C7 positions have been explored in the development of anti-cancer agents. One study revealed that a compound bearing a sulfonamide group at C6 and an ethoxy group at C7, specifically N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide, exhibited significant antiproliferative activity against ovarian and lung cancer cell lines. researchgate.net
Furthermore, the C3 position of the 2H-indazole ring is a key site for chemical modification, and its functionalization has been a major focus of synthetic efforts. researchgate.netrsc.org The introduction of various groups at this position, such as formyl or carbamoyl (B1232498) moieties, allows for the fine-tuning of the molecule's properties and biological activity. nih.govthieme-connect.de The ability to selectively introduce substituents at specific positions is therefore fundamental to harnessing the therapeutic potential of the 2H-indazole scaffold.
Role of the N2-Phenyl Moiety in Modulating Biological Activity
The substituent at the N2 position of the indazole ring is a primary determinant of biological activity. In many active derivatives, this position is occupied by a phenyl group, which itself can be substituted to modulate potency. The substitution of a phenyl group at the N2 position has been found to be important for antiprotozoal activity, with one study noting a nine-fold increase in activity upon its introduction. nih.gov
The influence of the N2-phenyl moiety is largely dictated by the electronic nature of its substituents. As noted previously, electron-withdrawing groups tend to enhance antiprotozoal effects. researchgate.netnih.govnih.gov This principle is a cornerstone of the SAR for this class of compounds against various protozoan parasites.
The following table summarizes the impact of different substituents on the N2-phenyl ring on the antiprotozoal activity against Trichomonas vaginalis.
| N2-Phenyl Substituent | Compound | IC50 (µM) against T. vaginalis | Reference |
| 4-Chlorophenyl | 2 | < 0.050 | nih.gov |
| 4-(Methoxycarbonyl)phenyl | 4 | < 0.050 | nih.gov |
| 2-(Methoxycarbonyl)phenyl | 18 | < 0.050 | nih.gov |
| 2-(Trifluoromethyl)phenyl | 20 | < 0.050 | nih.gov |
| Unsubstituted Phenyl | 1 | 0.088 | nih.gov |
Significance of the C3-Ethoxy Group in Pharmacological Profiles
While specific pharmacological data for 3-Ethoxy-2-phenyl-2H-indazole is not extensively detailed in the reviewed literature, the significance of substitution at the C3 position is well-established. The C3 position is a strategic site for introducing functional groups to modulate the physicochemical and pharmacological properties of 2H-indazole derivatives. researchgate.net Synthetic methodologies have been developed specifically to achieve C3-functionalization, including C3-alkoxylation, which provides access to compounds like this compound. rsc.org
The introduction of an ethoxy group at the C3 position can be expected to influence the molecule's profile in several ways:
Steric and Conformational Effects: The ethoxy group introduces steric bulk, which can influence the molecule's preferred conformation and its ability to fit into a target's binding site.
Electronic Effects: As an electron-donating group, the ethoxy substituent can alter the electron density of the indazole ring system, potentially affecting its reactivity and interactions with biological targets.
Physicochemical Properties: The ethoxy group can impact properties such as lipophilicity and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
Metabolic Stability: The ether linkage in the ethoxy group may be a site for metabolism, potentially influencing the compound's half-life and duration of action.
The development of synthetic routes for C3-alkoxylation underscores the interest in exploring this chemical space for drug discovery. rsc.org By creating derivatives with groups like ethoxy at the C3 position, chemists can systematically investigate how such modifications affect biological activity, leading to a more refined understanding of the SAR for the 2H-indazole scaffold.
Analysis of Substituent Effects on Specific Biological Activities
The versatility of the 2H-indazole scaffold is evident from its wide range of reported biological activities. acs.orgbeilstein-journals.org SAR studies have been instrumental in identifying key structural features required for anti-cancer, antimicrobial, and anti-inflammatory effects.
Anti-Cancer Activity
Indazole derivatives are prominent in oncology research, with several functioning as kinase inhibitors. researchgate.netnih.gov SAR studies have revealed that substitution patterns are critical for antiproliferative activity. For instance, a derivative, designated 2f , which contains a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at the C6 position, showed potent growth inhibitory activity against several cancer cell lines. nih.govrsc.org Further analysis of analogues of 2f showed that bulky substituents on the piperazinyl nitrogen atom reduced activity, indicating a specific size requirement for the binding pocket. nih.gov Another study found that N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide displayed potent antiproliferative activity, highlighting the importance of substitutions at C6, C7, and N2 for this therapeutic area. researchgate.net
The following table presents the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.
| Compound | R1 (at C6) | R2 (at C3) | IC50 (µM) 4T1 | IC50 (µM) A549 | IC50 (µM) HepG2 | IC50 (µM) MCF-7 | Reference |
| 2f | 6-(4-Methylpiperazin-1-yl)pyridin-3-yl | 3,5-Dimethoxystyryl | 0.23 | 1.15 | 0.80 | 0.34 | nih.gov |
| 2g | 6-(Piperazin-1-yl)pyridin-3-yl | 3,5-Dimethoxystyryl | 0.65 | 2.51 | 1.93 | 1.02 | nih.gov |
| 2o | 6-(4-Methylpiperazin-1-yl)pyridin-3-yl | 2-Chloro-3,5-dimethoxystyryl | 2.10 | 5.16 | 0.79 | 3.31 | nih.gov |
Antimicrobial Activity
In the realm of antimicrobial research, 2-phenyl-2H-indazoles have shown significant promise, particularly as antiprotozoal agents. nih.gov The SAR is well-defined, with a strong consensus that electron-withdrawing substituents on the N2-phenyl ring are crucial for high potency. researchgate.netnih.gov For example, compounds with 4-chloro, 4-methoxycarbonyl, and 2-trifluoromethyl substituents on the N2-phenyl ring exhibit sub-micromolar activity against various protozoa. nih.gov Some 2,3-diphenyl-2H-indazole derivatives have also demonstrated antifungal activity against Candida species. nih.gov In a study of hexahydro-2H-indazoles, a compound with a 4-chlorophenyl group at C3 and a 4-nitrophenylsulfonyl group at N2 was identified as a highly active antimicrobial agent. nih.gov
Anti-inflammatory Activity
The anti-inflammatory potential of indazole derivatives has been linked to their ability to inhibit key inflammatory mediators. Studies have shown that certain indazole derivatives can inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net For example, selected 2,3-diphenyl-2H-indazole derivatives displayed in vitro inhibitory activity against human COX-2. nih.govmdpi.com The anti-inflammatory effect is often concentration-dependent, and the mechanism is believed to involve the scavenging of free radicals in addition to the inhibition of inflammatory enzymes and cytokines. researchgate.net
Continuous SAR Development and Lead Optimization Strategies for 2H-Indazole Scaffolds
The development of 2H-indazole-based therapeutic agents is an ongoing process that relies on continuous SAR exploration and lead optimization. nih.gov Lead optimization is an iterative process that aims to enhance the desirable properties of a lead compound, such as efficacy and selectivity, while improving its ADMET profile. patsnap.comdanaher.com
Key strategies for the lead optimization of 2H-indazole scaffolds include:
SAR-Directed Modification: This involves making systematic chemical modifications to the scaffold based on existing SAR data. nih.gov For example, knowing that electron-withdrawing groups on the N2-phenyl ring enhance antiprotozoal activity allows chemists to synthesize new analogues with different electron-withdrawing groups to find the optimal substituent. researchgate.netnih.gov
Rational Drug Design: Computational methods, such as molecular docking and ligand alignment, are used to guide the design of new derivatives. patsnap.com An example of this is the use of a rational ligand alignment approach to design N2-substituted aza-2H-indazole derivatives as specific kinase inhibitors. researchgate.net
Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing parts of the molecule with chemically different groups that retain similar biological activity. patsnap.com This can lead to novel compounds with improved properties.
Exploration of New Chemical Space: The development of novel synthetic methods is crucial for generating diverse libraries of 2H-indazole derivatives. nih.gov Techniques for late-stage functionalization of the indazole core, for instance, allow for the rapid creation of new analogues for biological screening. rsc.org
An example of SAR-driven optimization is a study where replacing an ethyl group with a cyclobutyl group on an indazole derivative led to enhanced potency. nih.gov These continuous efforts in synthesis and design are essential for transforming promising 2H-indazole leads into clinically viable drugs.
Pre Clinical Pharmacological and Biological Investigations of 2h Indazole Compounds: in Vitro and in Silico Approaches
Anticancer Research Applications
The indazole core is a significant scaffold in the development of anticancer agents due to its ability to mimic the purine (B94841) base, allowing it to interact with various biological targets. However, specific research into the anticancer applications of 3-Ethoxy-2-phenyl-2H-indazole is not documented in the available literature.
Inhibition of Protein Kinases (e.g., VEGFR, CHK-1, CDKs, Pim Kinases, FGFR, Aurora Kinase A, EGFR Tyrosine Kinase)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Numerous indazole-based compounds have been developed as potent protein kinase inhibitors.
A thorough search of scientific databases and peer-reviewed journals did not yield any studies that specifically evaluate the inhibitory activity of this compound against protein kinases such as VEGFR, CHK-1, CDKs, Pim kinases, FGFR, Aurora Kinase A, or EGFR Tyrosine Kinase. Consequently, no data on its potency, selectivity, or mechanism of kinase inhibition is currently available.
Modulation of Cellular Proliferation in Cancer Cell Lines
In vitro screening of compounds against various cancer cell lines is a fundamental step in anticancer drug discovery. This process helps identify agents that can inhibit cell growth and induce cell death.
No published data could be found regarding the evaluation of this compound for its antiproliferative or cytotoxic effects against any human cancer cell lines. Therefore, data tables summarizing its activity (e.g., GI₅₀, TGI, LC₅₀ values) cannot be provided.
Investigation of Anti-Tumor Mechanisms at the Molecular Level
Understanding the molecular mechanism of an anti-tumor compound, such as its ability to induce apoptosis, cause cell cycle arrest, or inhibit signaling pathways, is critical for its development.
As there are no primary studies on the anticancer activity of this compound, there is subsequently no information on its potential molecular mechanisms of action in tumor cells.
Antimicrobial Research Applications
The development of new antimicrobial agents is a global health priority. The indazole structure has been explored for its potential to yield compounds with antibacterial and antifungal properties.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Screening for antibacterial activity involves testing a compound's ability to inhibit the growth of or kill various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
A review of the literature indicates that no specific studies have been published detailing the antibacterial properties of this compound. There is no available data on its minimum inhibitory concentration (MIC) against any bacterial strains.
Antifungal Activity Against Pathogenic Fungi and Yeasts
No studies were identified that specifically evaluate the antifungal activity of this compound against pathogenic fungi and yeasts. Research in this area has been conducted on other related compounds, such as certain 2,3-diphenyl-2H-indazole derivatives, which have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.comresearchgate.net
Antiprotozoal Activity Against Intestinal and Vaginal Pathogens
There is no available data on the specific antiprotozoal activity of this compound. In contrast, various other 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have been synthesized and tested, demonstrating potent activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.comresearchgate.netfrontiersin.orgnih.govmdpi.comresearchgate.netnih.gov These studies indicate that the 2-phenyl-2H-indazole scaffold is a promising framework for developing new antiprotozoal agents. nih.gov
Enzyme Inhibition Studies Relevant to Antimicrobial Action (e.g., FtsZ, DNA Gyrase)
Specific data on the inhibition of microbial enzymes like FtsZ or DNA gyrase by this compound is not present in the reviewed literature. It has been noted in broader studies that some derivatives, particularly from the 3-phenyl-1H-indazole class, have been identified as inhibitors of DNA gyrase B. mdpi.com
Anti-inflammatory Research Applications
In Vitro Inhibition of Cyclooxygenase-2 (COX-2)
No specific in vitro data for COX-2 inhibition by this compound was found. The anti-inflammatory potential of the indazole nucleus is well-documented, and selected 2,3-diphenyl-2H-indazole derivatives have been shown to display in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.comresearchgate.netnih.gov
Investigation of Signaling Pathway Modulation in Inflammatory Responses
Information regarding the modulation of inflammatory signaling pathways by this compound is not available.
Other Targeted Biological Activities
No other specific targeted biological activities for this compound were identified in the literature search.
Table of Mentioned Compounds
Inhibition of Phosphodiesterase Isoforms
The indazole scaffold is recognized for its potential to interact with phosphodiesterases (PDEs), a family of enzymes that regulate cellular levels of cyclic nucleotides. Some indazole derivatives are considered natural inhibitors of PDE4. nih.gov While much of the specific research has focused on 1H-indazole isomers, such as YC-1 which inhibits PDE isoforms 1-5, the 2H-indazole structure is also being explored for its potential as a PDE inhibitor. austinpublishinggroup.com
Patents have been filed for various heterocyclic compounds, including those with an indazole core, for their role as PDE inhibitors. For instance, pyrazole (B372694) derivatives incorporating a 2H-indazole moiety have been investigated as selective PDE4 inhibitors. google.com.pg Furthermore, other patents cover a broad range of indazole-containing compounds for the treatment of disorders in which PDE inhibition is a key mechanism.
Studies on Immunomodulatory Effects
The immunomodulatory and anti-inflammatory properties of 2H-indazole derivatives have been a significant area of investigation. Research has shown that specific substitutions on the 2-phenyl-2H-indazole core can lead to potent biological effects.
One notable example is a halogen-substituted phenyl-2H-indazole derivative, referred to as Ind-Cl, which has demonstrated immunomodulatory effects. researchgate.net In preclinical models, this compound was found to be effective in ameliorating disease by exerting both immunomodulatory and direct remyelinating effects. researchgate.net
Additionally, studies on a series of 2,3-diphenyl-2H-indazole derivatives have identified their potential as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2). mdpi.com An inflammatory response is a key component of many diseases, and the inhibition of enzymes like COX-2 is a critical mechanism for immunomodulation. mdpi.com Certain derivatives showed significant in vitro inhibitory activity against COX-2. mdpi.com Patents have also been filed for various indazole derivatives as immunomodulators for use in treating diseases like cancer and infections by targeting pathways such as the PD-1/PD-L1 interaction. google.com
Table 1: Examples of 2H-Indazole Derivatives with Investigated Immunomodulatory-Related Activity
| Compound Class | Investigated Target/Activity | Reference |
| Halogen-substituted phenyl-2H-indazole | Immunomodulatory & remyelinating effects | researchgate.net |
| 2,3-Diphenyl-2H-indazole derivatives | COX-2 Inhibition | mdpi.com |
| 2-Methyl-2H-indazol-6-yl derivatives | PD-1/PD-L1 modulation | google.com |
This table is for illustrative purposes and based on research into the broader class of 2H-indazole derivatives.
Research on Antithrombotic Potential
The potential of indazole derivatives as antithrombotic agents has been explored, largely stemming from research into compounds that can modulate platelet aggregation and coagulation pathways. While much of the foundational work has been on 1H-indazole compounds, the structural similarities suggest that 2H-indazole derivatives could also possess relevant activities. austinpublishinggroup.com
A key target in this area is the inhibition of thrombin. Patents for a class of non-basic or weakly basic bicyclic heterocyclic compounds, including indazole derivatives, describe them as highly potent, selective, and reversible thrombin inhibitors. google.com These compounds are designed to act as arginine mimics and have shown potential for good oral bioavailability. google.com The development of analogues of known active compounds like YC-1 has been part of the strategy in the search for new antithrombotic agents. austinpublishinggroup.com
Exploration of Neurodegenerative Disease Targets
The application of indazole derivatives in the context of neurodegenerative diseases is an emerging field of research. researchgate.net Various derivatives have been investigated for their potential to interact with targets implicated in conditions such as Alzheimer's and Parkinson's disease. austinpublishinggroup.comresearchgate.net
One strategy involves the inhibition of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's therapy. A study on indazole-based thiadiazole derivatives found that compounds with specific substitutions, such as a trifluoro group on the phenyl ring, were potent inhibitors of AChE. nih.gov
Another significant target is the Leucine-Rich Repeat Kinase 2 (LRRK2), which is genetically linked to Parkinson's disease. google.com LRRK2 is also expressed in the immune system and is involved in neuroinflammation. google.com Patents have been filed for indazole-based compounds designed to modulate LRRK2, highlighting the potential of this scaffold in developing treatments for Parkinson's disease. google.com Furthermore, some 2H-indazole derivatives have been identified as poly(ADP-ribose)polymerase (PARP) inhibitors, which have shown efficacy in preclinical cancer models and are being explored for other indications. nih.gov
Table 2: Investigated Neurodegenerative Disease Targets for Indazole Derivatives
| Derivative Class | Target | Associated Disease | Reference |
| Indazole-based thiadiazoles | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
| Indazole-based compounds | Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | google.com |
| 2-Phenyl-2H-indazole-7-carboxamides | Poly(ADP-ribose)polymerase (PARP) | Cancer, other potential indications | nih.gov |
| Imidazoline I2 receptor ligands | Imidazoline I2 receptor | Psychiatric disorders, Parkinson's, Alzheimer's | austinpublishinggroup.com |
This table is for illustrative purposes and based on research into the broader class of indazole derivatives.
Future Research Directions and Translational Perspectives for 2h Indazole Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of 2H-indazoles, traditionally reliant on methods like the Cadogan cyclization, often involves harsh conditions and high temperatures. nih.govacs.org Future research is increasingly focused on developing more sustainable and efficient synthetic protocols that align with the principles of green chemistry. acs.orgresearchgate.net
Key areas of development include:
Catalyst Innovation : Research is moving towards using sustainable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, which offer high stability, reusability, and efficiency. acs.orgnih.gov These catalysts facilitate one-pot, multi-component reactions under milder, often ligand-free and base-free, conditions. acs.orgnih.gov
Green Solvents : The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) is a significant trend, replacing more hazardous traditional organic solvents. acs.orgnih.govorganic-chemistry.org
Energy-Efficient Methods : Microwave-assisted synthesis has emerged as a practical, high-yielding, and scalable method for producing disubstituted 2H-indazoles, significantly reducing reaction times. eurekaselect.com Furthermore, photochemical strategies that utilize visible light offer an environmentally friendly route to diverse 2H-indazole scaffolds, minimizing the need for harsh reagents. researchgate.netrsc.orgacs.org
Atom Economy : Methodologies that improve atom economy, such as domino reactions and C-H activation/annulation sequences, are a major focus. nih.govresearchgate.net These processes construct complex molecules from simple precursors in a single operation, reducing waste. nih.gov
The adaptation of these green methodologies could enable a more efficient and environmentally friendly synthesis of 3-Ethoxy-2-phenyl-2H-indazole, facilitating its broader investigation.
| Methodology | Catalyst/Conditions | Advantages |
| Multi-Component Reaction | Copper Oxide Nanoparticles (CuO@C) | High efficiency, heterogeneous catalyst, green solvent (PEG-400), ligand-free. acs.orgnih.gov |
| Microwave-Assisted Synthesis | [Cu(phen)(PPh₃)₂]NO₃ | Rapid, high yields, scalable, one-pot sequence. eurekaselect.com |
| Photochemical Synthesis | Visible light, photosensitizers | Environmentally benign, mild conditions, avoids harsh reagents. researchgate.netrsc.org |
| Reductive Cyclization | Organophosphorus Reagents | Milder conditions compared to traditional Cadogan reaction, good functional group tolerance. nih.govnih.gov |
Advanced Computational Design and Optimization of 2H-Indazole Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel 2H-indazole derivatives. Future research will leverage advanced computational techniques to rationally design molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
Structure-Based Drug Design (SBDD) : Docking studies are crucial for predicting the binding modes of 2H-indazole derivatives within the active sites of target proteins, such as various kinases. researchgate.netmdpi.com This allows for the rational design of substituents on the 2H-indazole core, like the ethoxy and phenyl groups in this compound, to maximize binding affinity and selectivity.
Pharmacophore Modeling and Virtual Screening : By identifying the key chemical features required for biological activity, pharmacophore models can be used to screen large virtual libraries for new 2H-indazole-based hits.
Quantum Chemical Calculations : Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms for the synthesis of 2H-indazoles and to understand the electronic properties of the scaffold that influence its biological activity. nih.gov
ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process. researchgate.net This computational pre-screening helps prioritize compounds with favorable drug-like properties for synthesis and experimental testing.
Applying these computational approaches to this compound would enable the targeted design of analogues with optimized properties for specific biological targets.
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The 2H-indazole scaffold is a "privileged structure" known to interact with a wide array of biological targets. acs.org While much is known, significant opportunities exist to explore novel therapeutic applications.
Kinase Inhibition : Indazole derivatives are well-established as kinase inhibitors. researchgate.net Future work will focus on targeting less-explored kinases implicated in cancer and inflammatory diseases, as well as developing inhibitors with novel selectivity profiles to overcome drug resistance. Targets like SGK1, Tie2, and SRC are among those being investigated. researchgate.net
Antiparasitic Agents : Recent studies have highlighted the potent activity of 2H-indazole derivatives against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, often showing greater potency than existing drugs like metronidazole. mdpi.comnih.govnih.govpnrjournal.com This opens a promising avenue for developing new treatments for neglected tropical diseases.
Neurodegenerative Disorders : The diverse biological activities of indazoles suggest potential applications in complex multifactorial conditions like Alzheimer's and Parkinson's disease. nih.gov Research into their effects on targets relevant to neurodegeneration is a compelling future direction.
Dual-Target Agents : Given that many diseases involve complex pathology, designing 2H-indazoles that can modulate two distinct targets simultaneously is an emerging strategy. For example, compounds with both anti-inflammatory (e.g., COX-2 inhibition) and antimicrobial properties could be beneficial in treating infections associated with inflammation. mdpi.comnih.gov
Screening this compound and its analogues against a diverse panel of biological targets, including kinases, protozoan enzymes, and CNS receptors, could uncover entirely new therapeutic uses.
| Therapeutic Area | Potential Targets | Example Indication |
| Oncology | Receptor Tyrosine Kinases (VEGFR-2, Tie-2), PARP, CDK8 | Renal Cell Carcinoma, Ovarian Cancer. rsc.orgnih.govnih.gov |
| Infectious Diseases | Protozoan enzymes, DNA Gyrase B | Giardiasis, Amebiasis, Bacterial Infections. mdpi.comnih.govnih.gov |
| Inflammatory Disorders | Myeloperoxidase (MPO), Cyclooxygenase-2 (COX-2) | Autoimmune diseases, Inflammatory conditions. nih.govwipo.intnih.gov |
| Neurological Disorders | Protein Kinases, CNS Receptors | Neurodegeneration. nih.gov |
Mechanistic Elucidation of Novel Biological Activities
Understanding how 2H-indazole derivatives exert their biological effects at a molecular level is crucial for their translation into effective therapies. While the mechanisms of some indazole-based drugs are well-characterized, future research must focus on elucidating the pathways for newly discovered activities.
A primary goal is to move beyond identifying that a compound inhibits a target to understanding how it does so. This involves detailed kinetic studies, structural biology (X-ray crystallography and cryo-EM) to visualize inhibitor-target interactions, and cellular assays to confirm target engagement and downstream effects. For instance, investigations into the mechanisms of classical synthesis routes like the Cadogan and Davis-Beirut reactions have revealed key N-oxide intermediates, providing deeper insight into the reactivity of the indazole system. nih.govacs.orgescholarship.org Similarly, understanding whether a synthetic pathway proceeds through a radical mechanism is vital for controlling reaction outcomes and functionalizing the scaffold. rsc.orgnih.govorganic-chemistry.org This fundamental chemical understanding can inform the biological mechanisms, such as how the molecule might interact with redox-sensitive pathways in a cell.
Integration of 2H-Indazoles into Advanced Materials and Probes
The unique photochemical and electronic properties of the 2H-indazole scaffold extend its utility beyond medicine and into the realm of materials science and chemical biology.
Future research in this area includes:
Fluorescent Probes : Certain 2-aryl-2H-indazoles have been identified as a new class of fluorescent compounds. mdpi.comresearchgate.net Their planar, π-conjugated systems can be functionalized to create probes that are sensitive to their local environment. mdpi.com These probes could be designed for bioimaging applications, such as visualizing specific organelles or targeting unique biological structures like G-quadruplexes in tumor cells. researchgate.net
Organic Electronics : The heterocyclic, aromatic nature of the 2H-indazole core makes it a candidate for incorporation into organic semiconductors or organic light-emitting diodes (OLEDs). Research would involve synthesizing and evaluating polymers or small molecules containing the 2H-indazole motif to assess their electronic and photophysical properties.
Developing derivatives of this compound specifically for these applications—for example, by adding functional groups to tune its fluorescence wavelength or to enable polymerization—represents a promising and innovative research direction.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-Ethoxy-2-phenyl-2H-indazole, and how are intermediates characterized?
- Methodological Answer : The synthesis of indazole derivatives typically involves cyclization reactions using aldehydes and diamines under nitrogen atmosphere, with sodium metabisulfite as a catalyst (e.g., for benzimidazole analogs) . For ethoxy-substituted indazoles, nucleophilic substitution of halogenated precursors (e.g., 6-chloro-1H-indazole-3-carboxylate derivatives) with ethanol under basic conditions is common . Characterization includes melting point determination, IR spectroscopy (to confirm functional groups like C-O and N-H), and NMR (¹H/¹³C) to verify substituent positions and purity. Elemental analysis (C, H, N) is critical to validate calculated vs. experimental compositions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂).
- ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and ethoxy carbons (~60–70 ppm).
- IR : Detect C-O stretching (~1250 cm⁻¹) and indazole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula. Cross-referencing with X-ray crystallography (e.g., CCDC data) resolves ambiguities in substituent orientation .
Advanced Research Questions
Q. How can researchers address unexpected byproducts, such as 3,3-diphenyl-3H-indazole, during synthesis?
- Methodological Answer : Unanticipated cycloaddition products (e.g., 3,3-diphenyl derivatives) may arise via intramolecular [2+3] cyclization under specific solvent conditions or excess reagents. To mitigate this:
- Monitor reaction progress via TLC/HPLC and optimize stoichiometry.
- Use computational modeling (e.g., DFT) to predict reaction pathways.
- Characterize byproducts via single-crystal X-ray diffraction (e.g., CCDC 1902859 for structural elucidation) .
Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?
- Methodological Answer : Discrepancies in NMR/IR data often stem from tautomerism or solvent effects. Approaches include:
- Variable-temperature NMR to study dynamic equilibria (e.g., keto-enol tautomers).
- Comparative analysis with structurally defined analogs (e.g., ethyl 6-chloro-1H-indazole-3-carboxylate ).
- Cross-validation using hyphenated techniques (LC-MS/NMR) and independent synthesis of reference standards .
Q. How can structure-activity relationships (SAR) guide the design of indazole-based inhibitors?
- Methodological Answer :
- Substituent Effects : Ethoxy groups enhance lipophilicity, influencing membrane permeability (logP calculations).
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding modes with target proteins (e.g., enzymes like indoleamine 2,3-dioxygenase). Compare with triazole-thiazole hybrids (e.g., compound 9c ).
- Bioisosteric Replacement : Replace ethoxy with methoxy or halogenated groups to modulate electronic effects and potency .
Data Analysis & Experimental Design
Q. How should researchers design experiments to optimize yield and purity in multi-step indazole syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvents (DMF vs. THF), catalysts (NaH vs. Pd/C), and temperatures using response surface methodology.
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/water).
- Quality Control : Validate purity via HPLC (≥95% area) and elemental analysis (≤0.4% deviation) .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reactivity Prediction : Use Gaussian or ORCA for DFT calculations to model transition states and activation energies.
- SAR Visualization : Generate electrostatic potential maps (MEP) with Multiwfn to identify nucleophilic/electrophilic sites.
- Machine Learning : Train models on existing indazole reaction datasets (e.g., USPTO) to predict feasible pathways .
Handling Contradictions & Reproducibility
Q. How can researchers reconcile discrepancies between theoretical and experimental elemental analysis results?
- Methodological Answer :
- Systematic Error Check : Calibrate instruments (e.g., CHNS analyzer) and validate against certified standards.
- Sample Degradation : Assess hygroscopicity or oxidation by repeating analysis under inert atmosphere.
- Statistical Analysis : Apply t-tests to determine if deviations (e.g., 0.5% for nitrogen) are statistically significant .
Q. What frameworks support robust interpretation of conflicting bioactivity data in indazole derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition assays) using fixed/random-effects models.
- Confounder Control : Account for variables like cell line viability (MTT assay) or solvent toxicity (DMSO controls).
- Mechanistic Studies : Use knockout models (e.g., CRISPR) or isotopic labeling to isolate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
